molecular formula C13H12ClNO4 B5649851 N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B5649851
M. Wt: 281.69 g/mol
InChI Key: AGQKZPZOOVEQSA-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by a substituted phenyl ring (4-chloro-2,5-dimethoxyphenyl) linked to a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQKZPZOOVEQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Analogues

Structural Analogues in the NBOMe Series

The 25X-NBOMe series shares the 4-substituted-2,5-dimethoxyphenyl core with the target compound but differs in the side chain:

Compound Phenyl Substituents Side Chain Structure Key Features
Target Compound 4-chloro-2,5-dimethoxy Furan-2-carboxamide Heterocyclic carboxamide; no amine
25C-NBOMe 4-chloro-2,5-dimethoxy N-(2-methoxybenzyl)ethylamine Ethylamine + methoxybenzyl group
25B-NBOMe 4-bromo-2,5-dimethoxy N-(2-methoxybenzyl)ethylamine Bromo substituent; similar side chain
25C-NBF 4-chloro-2,5-dimethoxy N-(2-fluorobenzyl)ethylamine Fluorobenzyl substitution

Key Differences :

  • Side Chain : The target compound lacks the ethylamine and benzyl groups found in NBOMes, replacing them with a furan carboxamide. This eliminates the basic amine critical for 5-HT2A receptor binding in NBOMes .
  • Substituent Effects : The chloro group in the target compound and 25C-NBOMe may enhance lipophilicity compared to bromo (25B-NBOMe) or iodo analogues .

Pharmacological Analogues

Furanylfentanyl

Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide .

  • Shares a furan carboxamide group but is structurally distinct due to its piperidine and phenylethyl moieties.
  • Activity : Potent μ-opioid receptor agonist (unrelated to NBOMe serotonergic activity). The furan here enhances metabolic resistance compared to fentanyl .
25C-NBOH and 25C-NBF
  • 25C-NBOH : Features a hydroxybenzyl side chain, reducing potency compared to NBOMes due to decreased lipophilicity .
  • 25C-NBF : Fluorobenzyl substitution increases metabolic stability and receptor affinity compared to methoxybenzyl analogues .

Comparison with Target Compound :

  • The target’s furan carboxamide lacks the basic amine required for high-affinity 5-HT2A binding, suggesting divergent pharmacological targets.

Key Insights :

  • Synthetic accessibility via amide coupling simplifies production compared to the multi-step routes for NBOMes or opioids .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a chlorinated methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the chloro and methoxy groups enhances its binding affinity, potentially leading to the inhibition or activation of specific biochemical pathways. This modulation can result in various physiological effects, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may also act as a selective COX-2 inhibitor, suggesting potential applications in treating inflammatory conditions.

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound using various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in different assays:

Cell LineIC50 (µM)Reference
HCT-116 (Colon Carcinoma)2.40 ± 0.12
HepG2 (Liver Carcinoma)2.17 ± 0.83
MCF7 (Breast Carcinoma)3.00 ± 0.15

These results indicate that the compound possesses significant cytotoxicity against multiple cancer types, comparable to established chemotherapeutic agents.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest its potential as an antimicrobial agent in clinical applications.

Case Studies

  • Zebrafish Model for Cancer Research : A study utilized zebrafish models to assess the in vivo efficacy of this compound in treating muscular dystrophies linked to mitochondrial dysfunction. The results indicated significant improvements in muscle function and reduced disease progression markers.
  • Inflammation Models : In carrageenan-induced inflammation models, derivatives of furan compounds similar to this compound demonstrated notable anti-inflammatory effects, suggesting a broader therapeutic potential for inflammatory diseases.

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